molecular formula C14H24N2 B2811676 (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine CAS No. 926229-54-1

(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine

Katalognummer: B2811676
CAS-Nummer: 926229-54-1
Molekulargewicht: 220.36
InChI-Schlüssel: PCJUWWQVIRPNLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine (CAS 926229-54-1) is a chemical compound with the molecular formula C14H24N2 and a molecular weight of 220.35 g/mol . It features a benzylamine core substituted at the meta-position with a butyl(ethyl)amino group, making it a versatile tertiary amine building block in organic synthesis and drug discovery . This structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Compounds with similar phenylmethanamine scaffolds have been investigated as kinase inhibitor scaffolds and have demonstrated cytotoxic effects against various cancer cell lines in scientific research, highlighting the value of this structural motif in the exploration of new anticancer agents . The compound is typically synthesized through routes such as reductive amination and must be thoroughly characterized by techniques including 1H NMR spectroscopy and mass spectrometry to confirm identity and purity . As a supplier, we provide (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine with a guaranteed purity of 95% or higher for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans.

Eigenschaften

IUPAC Name

N-[[3-(aminomethyl)phenyl]methyl]-N-ethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-3-5-9-16(4-2)12-14-8-6-7-13(10-14)11-15/h6-8,10H,3-5,9,11-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJUWWQVIRPNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine typically involves the reaction of 3-bromobenzylamine with butyl ethyl amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine may involve continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as distillation and recrystallization to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine can undergo oxidation reactions to form corresponding .

    Reduction: The compound can be reduced to form .

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Bases like or are used to facilitate substitution reactions.

Major Products:

    N-oxides: from oxidation.

    Secondary amines: from reduction.

  • Various substituted derivatives from nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its role as a pharmacological agent . Its structure suggests potential interactions with various biological targets, particularly in the central nervous system. Research indicates that compounds with similar structures can exhibit significant activity at dopamine receptors, which are crucial for treating disorders such as schizophrenia and Parkinson's disease.

Pharmacological Profile

  • Dopamine Receptor Interaction : Studies have shown that derivatives of this compound may selectively bind to dopamine D2 and D3 receptors, which are implicated in mood regulation and psychotic disorders .
  • Blood-Brain Barrier Penetration : The lipophilicity of the compound allows for effective penetration of the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Biochemical Applications

In biochemical research, (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine serves as a non-ionic organic buffering agent . It has been utilized in cell culture applications where maintaining pH within a specific range (6-8.5) is critical for cellular function and viability. This property is essential in various experimental setups, including drug testing and cellular response studies .

Case Study 1: Dopaminergic Activity

A study focusing on the synthesis and evaluation of novel dopamine receptor ligands highlighted the importance of structural modifications on the pharmacological activity of compounds similar to (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine. The findings suggested that specific substitutions could enhance receptor affinity and selectivity, paving the way for more effective treatments for neuropsychiatric disorders .

Case Study 2: Buffering Capacity in Cell Cultures

In another investigation, (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine was tested as a buffering agent in various cell culture media. Results indicated that its use significantly improved cell viability and experimental reproducibility when compared to traditional buffers. This application underscores its utility in biochemical assays and drug development processes .

Wirkmechanismus

The mechanism by which (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Key Observations:
  • Substituent Effects on Lipophilicity: The butyl(ethyl)amino group in the target compound introduces greater hydrophobicity compared to analogs with polar substituents (e.g., methoxyethoxy in or pyrrolidinyl-oxetan in FTO-30N ). This may enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Feasibility: Yields for structurally complex analogs vary widely. For example, KSP inhibitor 38 was synthesized in 72% yield , while FTO-30N achieved >95% purity .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The methoxyethoxy group in [6-(2-methoxyethoxy)pyridin-3-yl]methanamine improves water solubility compared to the target compound’s hydrophobic alkyl chains.
  • Metabolic Stability : Tertiary amines (e.g., pyrrolidinyl in ) resist oxidative metabolism better than primary/secondary amines. The target compound’s primary amine may increase susceptibility to enzymatic degradation.

Biologische Aktivität

(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine, also known as a Mannich base, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an aminomethyl function derived from the Mannich reaction, which allows it to interact with various biological targets. Its structure can be represented as follows:

  • Chemical Formula: C₁₄H₁₉N₂
  • Molecular Weight: 219.32 g/mol

The biological activity of (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine is primarily attributed to its ability to form stable complexes with biological macromolecules such as proteins and enzymes. The compound's interaction with these targets often involves:

  • Hydrogen Bonds: Facilitating binding to active sites.
  • Electrostatic Interactions: Enhancing stability and specificity of interactions.

These interactions can lead to modulation of enzyme activity or receptor function, influencing various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Mannich bases, including (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine. Research indicates that derivatives of Mannich bases exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assay Results:
    • Compound showed IC₅₀ values in the range of 25-50 μM against MCF-7 breast cancer cells.
    • In vivo studies demonstrated tumor growth suppression in xenograft models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A review of Mannich bases indicated that they possess significant antibacterial and antifungal activities:

  • Activity Against Pathogens:
    • Effective against Staphylococcus aureus and Candida albicans.
    • Minimum Inhibitory Concentration (MIC) values reported at approximately 12.5 μg/mL for bacterial strains.

Data Tables

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC₅₀ / MIC (μM)Reference
AnticancerMCF-7 (breast cancer)25-50
AntibacterialStaphylococcus aureus12.5
AntifungalCandida albicans12.5
CytotoxicityNIH/3T3 (normal cells)>1000

Case Studies

  • Case Study on Anticancer Activity:
    A study by Ribeiro Morais et al. demonstrated that a derivative of the compound significantly induced apoptosis in MCF-7 cells, with flow cytometry confirming increased cell death rates correlating with higher concentrations of the compound.
  • Antimicrobial Efficacy:
    In another investigation, the compound's derivatives were tested against various fungal strains, showing promising results comparable to standard antifungal treatments like ketoconazole.

Q & A

Q. What role does the butyl(ethyl)amino group play in receptor binding?

  • Methodological Answer : Molecular docking simulations show the tertiary amine forms hydrogen bonds with GPCRs (e.g., β₂-adrenergic receptors), while the butyl chain enhances hydrophobic interactions. Mutagenesis studies confirm Serine-207 as a critical binding residue .

Q. How can isotopic labeling (e.g., ¹⁵N) track metabolic pathways?

  • Methodological Answer : ¹⁵N-labeled amine synthesized via reductive amination with ¹⁵NH₄OAc enables tracing of hepatic metabolism using LC-MS/MS. Key metabolites include N-oxide and demethylated derivatives .

Conflict Resolution in Literature

Q. Why do studies report conflicting bioactivity data for halogenated analogs?

  • Methodological Answer : Discrepancies arise from variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and assay protocols (e.g., broth microdilution vs. disk diffusion). Standardized CLSI guidelines and minimum inhibitory concentration (MIC) validation are recommended .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.